(E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(3,4-dichlorophenyl)methoxy]amine
Description
(E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(3,4-dichlorophenyl)methoxy]amine is a complex organic compound with a unique structure that combines multiple functional groups
Properties
IUPAC Name |
(E)-1-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[(3,4-dichlorophenyl)methoxy]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3N2O3S/c21-15-3-5-16(6-4-15)29-20-8-2-13(10-19(20)25(26)27)11-24-28-12-14-1-7-17(22)18(23)9-14/h1-11H,12H2/b24-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDQBPAVJHZJDM-BHGWPJFGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)C=NOCC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)/C=N/OCC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(3,4-dichlorophenyl)methoxy]amine typically involves multiple steps. The starting materials are often 4-chlorothiophenol and 3-nitrobenzaldehyde, which undergo a series of reactions including sulfonation, nitration, and oxime formation. The reaction conditions may vary, but common reagents include sulfuric acid, nitric acid, and hydroxylamine hydrochloride. Industrial production methods may involve optimization of these reactions to increase yield and purity .
Chemical Reactions Analysis
(E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(3,4-dichlorophenyl)methoxy]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents such as tin(II) chloride or iron powder.
Scientific Research Applications
(E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(3,4-dichlorophenyl)methoxy]amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(3,4-dichlorophenyl)methoxy]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparison with Similar Compounds
(E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(3,4-dichlorophenyl)methoxy]amine can be compared with similar compounds such as:
- 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(4-chlorobenzyl)oxime
- 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime These compounds share similar structural features but differ in the substituents on the benzyl group. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties .
Biological Activity
The compound (E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(3,4-dichlorophenyl)methoxy]amine , with a molecular formula of C21H16ClN3O5S and a CAS number of 303996-27-2, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to synthesize available research findings on the biological activity of this compound, supported by data tables and case studies.
- Molecular Formula : C21H16ClN3O5S
- Molar Mass : 457.89 g/mol
- Density : 1.38 g/cm³ (predicted)
- Boiling Point : 623.1 °C (predicted)
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values were determined through standard testing methods.
Table 1: Antimicrobial Activity of the Compound
| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| Staphylococcus aureus | 6.25 | 12.5 | 22 |
| Bacillus subtilis | 12.5 | 25 | 26 |
| Escherichia coli | 12.5 | 25 | 21 |
| Aspergillus flavus | 6.25 | 12.5 | 15 |
| Candida albicans | 12.5 | 25 | 16 |
The compound exhibited stronger activity against Gram-positive bacteria compared to Gram-negative bacteria, which is consistent with findings from similar compounds in the literature .
The biological activity of this compound may be attributed to its structural features, particularly the presence of electron-withdrawing groups such as chlorine and electron-donating groups like methoxy. These functional groups enhance the compound's ability to interact with microbial enzymes and cellular components.
Molecular Docking Studies
Molecular docking studies have been performed to elucidate the binding interactions between the compound and target enzymes. The binding affinity was calculated using a reference inhibitor for comparison.
Table 2: Binding Interactions
| Compound | Binding Energy (kcal/mol) |
|---|---|
| Test Compound | -7.69 |
| Reference Drug | -8.86 |
The docking results indicated that the test compound formed strong hydrogen bonds with key amino acids in the active site of target enzymes, which is critical for its inhibitory effects .
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, revealing promising results in inhibiting cell proliferation through apoptosis induction.
- Enzyme Inhibition : The compound was tested for its ability to inhibit acetylcholinesterase (AChE), showing moderate inhibitory activity, which suggests potential applications in treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(3,4-dichlorophenyl)methoxy]amine?
- Methodology :
- Condensation reactions : Utilize Schiff base formation by reacting a nitro-substituted benzaldehyde derivative with a methoxyamine-containing precursor. For example, 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzaldehyde can react with [(3,4-dichlorophenyl)methoxy]amine under acidic catalysis (e.g., acetic acid) in ethanol .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methanol is recommended for isolating the E-isomer .
- Key Challenges :
- Stereoselectivity : The E-configuration must be confirmed via -NMR (olefinic proton coupling constants) or X-ray crystallography .
Q. How can the compound’s purity and structural integrity be validated?
- Analytical Techniques :
- Spectroscopy : - and -NMR to confirm substituent positions and stereochemistry. For example, the imine proton (CH=N) typically resonates at δ 8.1–8.3 ppm in DMSO-d .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H] or [M+Na]) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. What are the structure-activity relationships (SAR) influencing biological activity?
- Key Structural Features :
- Nitro group : Enhances electrophilicity, potentially interacting with thiol groups in enzymes or receptors .
- Chlorophenyl moieties : Hydrophobic interactions with binding pockets; 3,4-dichloro substitution may improve target affinity compared to mono-chloro derivatives .
- Experimental Design :
- Docking simulations : Use software like AutoDock Vina to predict interactions with biological targets (e.g., kinases or GPCRs) .
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) to evaluate cytotoxicity, with IC values compared to reference drugs .
Q. How does the compound’s stability under varying pH and temperature conditions affect experimental reproducibility?
- Stability Studies :
- pH-dependent degradation : Conduct accelerated stability tests in buffers (pH 1–13) at 37°C. Monitor via HPLC for decomposition products (e.g., hydrolysis of the imine bond) .
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C typical for aryl nitro compounds) .
Q. What strategies mitigate risks in handling nitro- and sulfanyl-containing derivatives?
- Safety Protocols :
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of nitro compound dust .
- Storage : Keep in amber glass vials at –20°C under inert atmosphere (argon) to prevent oxidation .
Key Research Gaps and Recommendations
- Mechanistic Studies : Use isotopic labeling (e.g., ) to trace metabolic pathways in vivo .
- Synergistic Effects : Screen in combination with FDA-approved drugs to identify potentiation or antagonism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
